
1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C₁₆H₁₂O₄. This compound is known for its unique structure, which includes a hydroxy group at the first position and a methoxymethyl group at the second position on the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants and fungi, and they are known for their diverse biological activities and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the methylation of 1-hydroxyanthraquinone followed by the introduction of a methoxymethyl group. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- 3-Hydroxy-1-methoxy-2-(methoxymethyl)anthracene-9,10-dione
Uniqueness
1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxymethyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
Propiedades
Número CAS |
174568-52-6 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1-hydroxy-2-(methoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-20-8-9-6-7-12-13(14(9)17)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3 |
Clave InChI |
XSLPNDYXWFMNGX-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



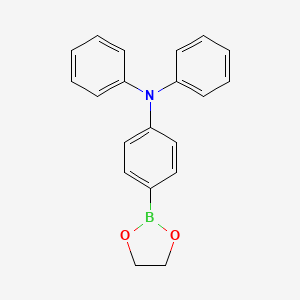
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
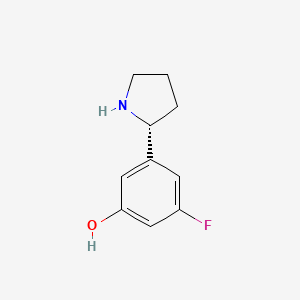
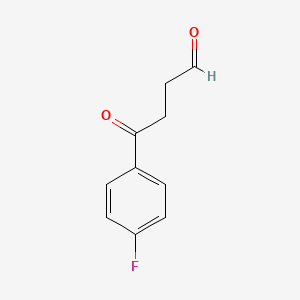
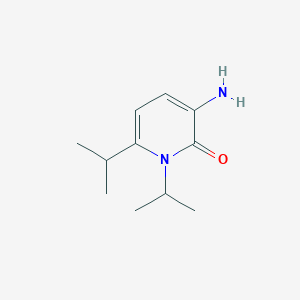
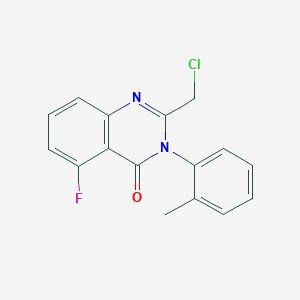
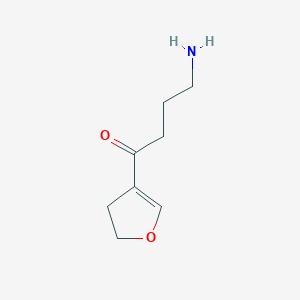

![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
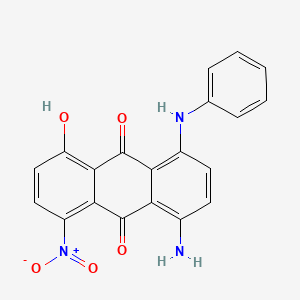
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)
